![molecular formula C14H17NO B12849314 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-](/img/structure/B12849314.png)
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 7th position and a hexahydro structure, indicating partial hydrogenation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of intramolecular Mitsunobu cyclization followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can further hydrogenate the compound or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the hexahydro structure play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-methoxy-2-phenyl-:
2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxalines: Compounds with a similar hexahydro structure but different heterocyclic systems.
Uniqueness
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its methoxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline |
InChI |
InChI=1S/C14H17NO/c1-16-14-4-2-3-11-12(14)6-5-10-7-8-15-9-13(10)11/h2-4,15H,5-9H2,1H3 |
InChI Key |
JXYCKJMQSUHXDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C2CNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


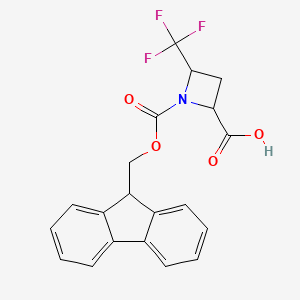
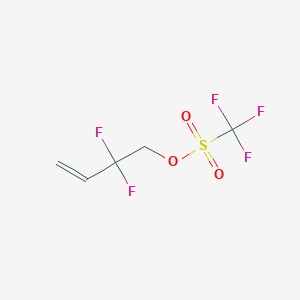
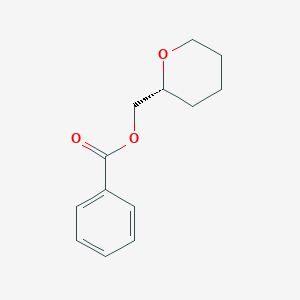

![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)

![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)


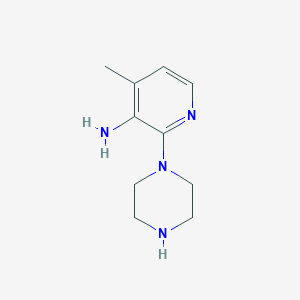

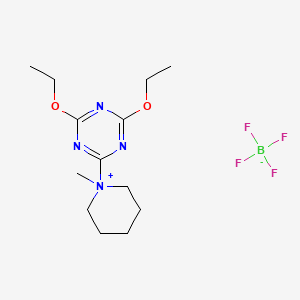
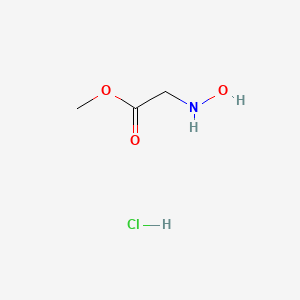
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
